molecular formula C16H23NO B12570889 1-(3,5-Dimethylpiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one CAS No. 599162-44-4

1-(3,5-Dimethylpiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one

Cat. No.: B12570889
CAS No.: 599162-44-4
M. Wt: 245.36 g/mol
InChI Key: ZLZKTMGCTCLVMV-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylpiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one is an organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of both piperidine and phenyl groups in its structure suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylpiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Coupling with Phenyl Group: The final step involves coupling the piperidine derivative with a 4-methylphenyl group through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylpiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for compounds targeting the central nervous system.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylpiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one would depend on its specific biological targets. Generally, piperidine derivatives can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethylpiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one
  • 1-(3,5-Dimethylpiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one
  • 1-(3,5-Dimethylpiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one

Uniqueness

1-(3,5-Dimethylpiperidin-1-yl)-2-(4-methylphenyl)ethan

Properties

CAS No.

599162-44-4

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-2-(4-methylphenyl)ethanone

InChI

InChI=1S/C16H23NO/c1-12-4-6-15(7-5-12)9-16(18)17-10-13(2)8-14(3)11-17/h4-7,13-14H,8-11H2,1-3H3

InChI Key

ZLZKTMGCTCLVMV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)CC2=CC=C(C=C2)C)C

Origin of Product

United States

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